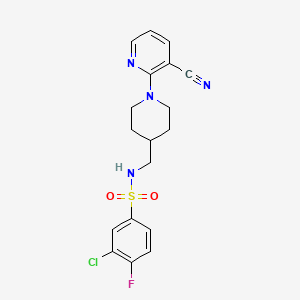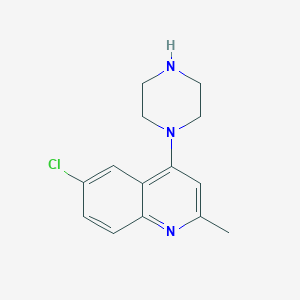
6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. The presence of a piperazine moiety attached to the quinoline nucleus suggests potential biological activity, as this combination is often seen in pharmacologically active compounds .
Synthesis Analysis
The synthesis of quinoline derivatives typically involves the formation of the quinoline ring followed by functionalization at various positions on the ring. For example, the preparation of 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine involves a multi-step synthesis starting with a modified Claisen ester condensation, followed by a series of reactions including saponification, decarboxylation, and substitution to introduce the chloro and piperazine groups . Similarly, the synthesis of 2-(1-N-Methyl Piperazinyl) and (N-Morpholino) substituted quinolines involves the use of piperazinyl and morpholino amides with phosphorous oxychloride and condensation with O-formyl acetanilides .
Molecular Structure Analysis
The
Aplicaciones Científicas De Investigación
Structural and Biological Survey
The structural scaffold of 7‐chloro‐4‐(piperazin‐1‐yl)quinoline, closely related to 6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline, plays a crucial role in medicinal chemistry, demonstrating diverse pharmacological profiles. These include applications in treating malaria, parasitic infections, HIV, diabetes, cancer, and acting as sirtuin inhibitors, dopamine-3 ligands, acetylcholinesterase inhibitors, and serotonin antagonists. This versatility underscores the compound's significance in drug development and therapeutic interventions (El-Azzouny, Aboul-Enein, & Hamissa, 2020).
Antimicrobial Studies
A series of quinolone derivatives, including those with piperazine substitutions, have been synthesized to assess their antibacterial activity. These derivatives showcase potential in combating various gram-positive and gram-negative bacterial strains, highlighting the structural versatility and antimicrobial efficacy of this chemical scaffold. This research trajectory suggests a promising avenue for the development of new antibiotics targeting resistant bacterial strains (Patel, Patel, & Chauhan, 2007).
Anti-inflammatory Properties
The exploration of quinoline derivatives has led to the identification of compounds with significant anti-inflammatory properties. Specifically, 2-(4-methyl-piperazin-1-yl)-quinoxaline derivatives have shown efficacy in vivo, indicating their potential as novel therapeutic agents for inflammation-related disorders. This research emphasizes the importance of quinoline derivatives in developing new anti-inflammatory medications (Smits et al., 2008).
Antimalarial Activity
Synthesis efforts targeting 7-chloro-4-(piperazin-1-yl)quinoline derivatives have yielded compounds with potent antimalarial activity. These compounds, through nucleophilic addition reactions and subsequent modifications, have demonstrated efficacy against Plasmodium falciparum strains. This line of research provides valuable insights into the development of new antimalarial agents, addressing the growing challenge of drug resistance in malaria treatment (Mahajan & Chundawat, 2021).
Fluorescent Probes for DNA Detection
Novel benzimidazo[1,2-a]quinolines substituted with piperidine, pyrrolidine, and piperazine nuclei have been synthesized, showcasing the potential of these compounds as DNA-specific fluorescent probes. The enhanced fluorescence emission intensity in the presence of ct-DNA suggests their application in molecular biology and genetic research, marking a significant step forward in the development of non-invasive DNA detection techniques (Perin et al., 2011).
Direcciones Futuras
The future directions for the study of 6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline and similar compounds include the development of more effective antimalarial, antimicrobial, and anticancer drugs . There is also a need for more research on the synthesis, properties, and potential applications of these compounds .
Propiedades
IUPAC Name |
6-chloro-2-methyl-4-piperazin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3/c1-10-8-14(18-6-4-16-5-7-18)12-9-11(15)2-3-13(12)17-10/h2-3,8-9,16H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISDVEUJVSQWFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Cl)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

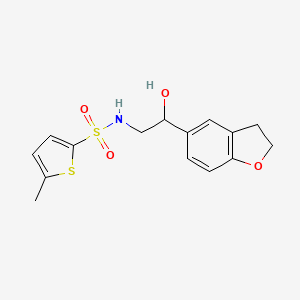
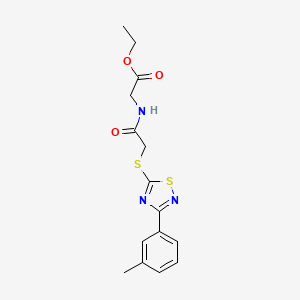
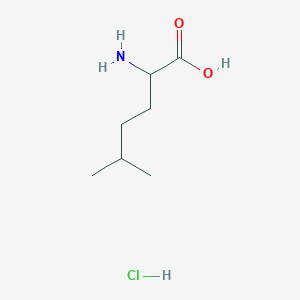
![4-[(4-Bromophenyl)methyl]piperazin-2-one](/img/structure/B2543631.png)
![3-chloro-2-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-5-(trifluoromethyl)pyridine](/img/structure/B2543632.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2543634.png)
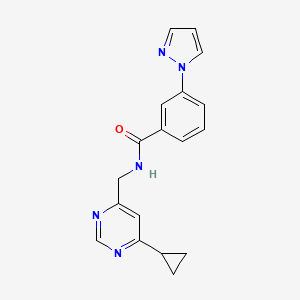
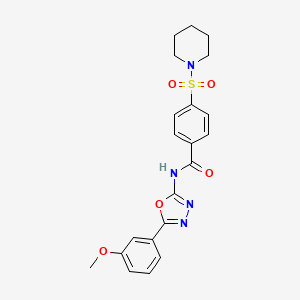
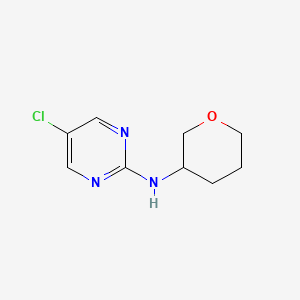
![6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid](/img/structure/B2543640.png)
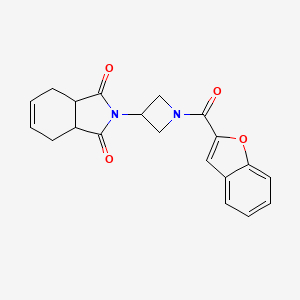
![ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2543645.png)
![N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B2543646.png)
